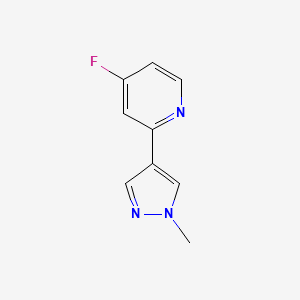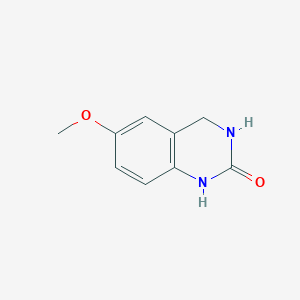![molecular formula C9H11N3O B11912642 [(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile CAS No. 61088-04-8](/img/structure/B11912642.png)
[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)acetonitrile is a heterocyclic compound that features an indazole moiety fused with a tetrahydro ring and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)acetonitrile typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazine derivatives with ketones or aldehydes under acidic conditions.
Hydrogenation: The indazole core is then subjected to hydrogenation to form the tetrahydroindazole derivative.
Nucleophilic Substitution: The tetrahydroindazole derivative is reacted with chloroacetonitrile in the presence of a base such as sodium hydride to form the final product, 2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for hydrogenation and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Bases such as sodium hydride or potassium tert-butoxide are often used to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of fully saturated tetrahydroindazole derivatives.
Substitution: Formation of amides, esters, or other functionalized derivatives.
Scientific Research Applications
2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)acetonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to form hydrogen bonds with biological targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)acetonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The indazole moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biological pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indazole: A simpler structure without the tetrahydro ring and acetonitrile group.
Benzimidazole: Similar heterocyclic structure but with different biological activities.
Pyrazole: Another nitrogen-containing heterocycle with distinct chemical properties.
Uniqueness
2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)acetonitrile is unique due to its combination of the indazole core with a tetrahydro ring and an acetonitrile group, which provides a versatile scaffold for chemical modifications and potential therapeutic applications .
Properties
CAS No. |
61088-04-8 |
|---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydro-1H-indazol-3-yloxy)acetonitrile |
InChI |
InChI=1S/C9H11N3O/c10-5-6-13-9-7-3-1-2-4-8(7)11-12-9/h1-4,6H2,(H,11,12) |
InChI Key |
WBCGCZNXBGIWJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11912563.png)





![6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912595.png)




![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11912625.png)


